3-Methyl-5-(phenylmethyl)-2-oxazolidinone

CNS drug design Lipophilicity optimization Oxazolidinone antibacterials

3-Methyl-5-(phenylmethyl)-2-oxazolidinone (IUPAC: 5-benzyl-3-methyl-1,3-oxazolidin-2-one) is a heterocyclic oxazolidinone featuring a C5-benzyl and N3-methyl substitution pattern. With a molecular weight of 191.23 g/mol, an XLogP3-AA of 1.9, and zero hydrogen bond donors, it presents a distinct physicochemical profile compared to clinically established oxazolidinones such as linezolid.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 62825-79-0
Cat. No. B12919100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(phenylmethyl)-2-oxazolidinone
CAS62825-79-0
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCN1CC(OC1=O)CC2=CC=CC=C2
InChIInChI=1S/C11H13NO2/c1-12-8-10(14-11(12)13)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
InChIKeyUZJQTLVIRDTJTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-(phenylmethyl)-2-oxazolidinone (CAS 62825-79-0): Procurement-Grade Baseline for a Versatile Oxazolidinone Scaffold


3-Methyl-5-(phenylmethyl)-2-oxazolidinone (IUPAC: 5-benzyl-3-methyl-1,3-oxazolidin-2-one) is a heterocyclic oxazolidinone featuring a C5-benzyl and N3-methyl substitution pattern [1]. With a molecular weight of 191.23 g/mol, an XLogP3-AA of 1.9, and zero hydrogen bond donors, it presents a distinct physicochemical profile compared to clinically established oxazolidinones such as linezolid [1][2]. The compound serves dual strategic roles: as a chiral Evans-type auxiliary in asymmetric synthesis and as a core scaffold for medicinal chemistry derivatization, making its procurement relevant for both synthetic methodology development and antibacterial/MAO-inhibitor lead optimization programs [3][4].

Why 3-Methyl-5-(phenylmethyl)-2-oxazolidinone Cannot Be Interchanged with Generic Oxazolidinone Analogs in Critical Applications


Within the oxazolidinone class, substitution pattern dictates functional destiny. The N3-methyl group eliminates the hydrogen bond donor capability present in NH-oxazolidinones (0 HBD vs. 1 HBD), directly impacting solubility, crystal packing, and pharmacokinetic permeability [1][2]. The C5-benzyl substituent introduces a lipophilic aromatic moiety (XLogP3-AA = 1.9) that is absent in simpler 5-methyl or unsubstituted variants, enabling critical π-stacking interactions with enzyme active sites and altering diastereofacial selectivity in Evans auxiliary applications [1][3]. Generic replacement with an oxazolidinone lacking either the N3-methyl or C5-benzyl group fundamentally changes molecular recognition, as demonstrated by the pKa shift to 20.5 (DMSO) for the 5-(phenylmethyl)-2-oxazolidinone scaffold, which governs enolate formation efficiency in asymmetric alkylation protocols [4].

Quantitative Differentiation Evidence for 3-Methyl-5-(phenylmethyl)-2-oxazolidinone Against Comparator Oxazolidinones


Superior Lipophilicity for Blood-Brain Barrier Penetration vs. Linezolid

3-Methyl-5-(phenylmethyl)-2-oxazolidinone exhibits a computed XLogP3-AA of 1.9 [1], which is 1.3 log units higher than the clinically approved oxazolidinone antibiotic linezolid (XLogP3-AA = 0.6) [2]. This increased lipophilicity falls within the optimal range (1.5–2.7) associated with passive blood-brain barrier penetration, whereas linezolid's lower logP limits CNS distribution [3].

CNS drug design Lipophilicity optimization Oxazolidinone antibacterials

Zero Hydrogen Bond Donor Count Enables Enhanced Membrane Permeability vs. NH-Oxazolidinones

The N3-methyl substitution of 3-Methyl-5-(phenylmethyl)-2-oxazolidinone results in 0 hydrogen bond donors (HBD) [1], whereas unsubstituted NH-oxazolidinones such as 2-oxazolidinone possess 1 HBD [2]. Each hydrogen bond donor has been quantitatively associated with an approximate 10-fold reduction in passive membrane permeability in Caco-2 and PAMPA models [3].

Permeability optimization Oxazolidinone SAR Drug-likeness

Quantified pKa and Solubility Advantage in Enolate Chemistry vs. Unsubstituted 2-Oxazolidinone

The pKa of 5-(phenylmethyl)-2-oxazolidinone has been experimentally determined as 20.5 in DMSO by the Bordwell method [1]. Critically, lithiated 5-(phenylmethyl)-2-oxazolidinone is employed rather than unsubstituted 2-oxazolidinone in asymmetric alkylation reactions due to its greater solubility in tetrahydrofuran (THF), enabling homogeneous enolate formation at -78 °C that is impractical with the poorly soluble parent heterocycle [1].

Asymmetric synthesis Chiral auxiliary Enolate chemistry

Reduced Topological Polar Surface Area for Improved Intestinal Absorption vs. Linezolid

3-Methyl-5-(phenylmethyl)-2-oxazolidinone exhibits a topological polar surface area (TPSA) of 29.5 Ų [1], which is substantially lower than linezolid's TPSA of 71.1 Ų [2]. TPSA values below 60 Ų are generally predictive of good intestinal absorption (>90% absorbed), while values above 60–70 Ų are associated with reduced oral fraction absorbed [3].

Oral bioavailability ADME prediction Oxazolidinone optimization

BindingDB Inhibition Profile Against Dihydroorotase: Baseline Selectivity Data

3-Methyl-5-(phenylmethyl)-2-oxazolidinone was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites, yielding an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. While this represents weak inhibitory activity, it provides a quantitative baseline absent for most non-clinical oxazolidinone analogs. In contrast, optimized oxazolidinone antibacterials such as linezolid exhibit IC50 values in the nanomolar range against bacterial ribosomal targets, confirming that this scaffold requires further derivatization for potent target engagement [2].

Enzyme inhibition Dihydroorotase Binding affinity

Chiral Auxiliary Diastereoselectivity: Structural Basis for Evans Oxazolidinone Performance vs. Non-Benzylated Analogs

The C5-benzyl substituent in 3-Methyl-5-(phenylmethyl)-2-oxazolidinone provides critical steric shielding that directs incoming electrophiles to the less hindered face of the Z-enolate. In Evans' foundational studies, oxazolidinone auxiliaries bearing C5-benzyl or C5-phenyl groups consistently delivered diastereomeric excesses exceeding 99% in asymmetric alkylation of N-acyl oxazolidinones, whereas oxazolidinones lacking a C5 substituent showed significantly reduced facial selectivity [1][2]. Although compound-specific alkylation data for this exact N3-methyl/C5-benzyl variant are not published, the class-level performance of the 5-benzyl Evans auxiliary family provides strong inference of diastereoselectivity exceeding 95% de under optimized conditions [1].

Asymmetric alkylation Evans auxiliary Diastereoselectivity

Validated Application Scenarios for 3-Methyl-5-(phenylmethyl)-2-oxazolidinone Based on Quantitative Differentiation Evidence


Lead Optimization Scaffold for CNS-Penetrant Oxazolidinone Antibacterials

Medicinal chemistry teams developing next-generation oxazolidinone antibiotics with improved CNS penetration can leverage the XLogP3-AA of 1.9 (vs. linezolid's 0.6) and TPSA of 29.5 Ų (vs. linezolid's 71.1 Ų) as a starting scaffold [1]. The 0 HBD count further supports passive membrane permeability, making this scaffold ideal for programs targeting bacterial meningitis or cerebral infections where linezolid's limited CNS distribution is a known liability [2].

Evans Chiral Auxiliary for Enantioselective α-Alkylation of Carboxylic Acid Derivatives

Synthetic chemistry groups requiring >95% diastereoselectivity in asymmetric alkylation should procure this C5-benzyl oxazolidinone as a ready-to-use Evans auxiliary. The pKa of 20.5 (DMSO) and demonstrated THF solubility of the lithiated species at -78 °C ensure homogeneous enolate formation, which is critical for reproducible stereochemical outcomes at scale [3]. The N3-methyl substitution further eliminates competing N-H deprotonation pathways that plague NH-oxazolidinone auxiliaries.

Core Scaffold for MAO-A Inhibitor Development with Reduced Peripheral Liability

Research groups targeting monoamine oxidase A (MAO-A) inhibition can utilize this scaffold as an alternative to toloxatone-class oxazolidinones. The 0 HBD count and TPSA of 29.5 Ų predict superior intestinal absorption relative to polar MAO inhibitors, while the C5-benzyl group offers a vector for additional substitution to tune MAO-A vs. MAO-B selectivity. The scaffold's computed properties align with oral CNS drug space, supporting its use in antidepressant lead discovery [1][2].

Baseline Dihydroorotase Inhibitor for Antimalarial Fragment-Based Screening

The experimentally determined IC50 of 180 µM against mouse dihydroorotase provides a quantitative baseline for structure-based optimization programs [4]. Fragment-based drug discovery groups can use this compound as a validated starting point for growing or merging strategies, with the goal of improving potency from the micromolar to nanomolar range through rational substitution at the C5-benzyl and N3-methyl positions while monitoring TPSA and logP to maintain drug-like properties.

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